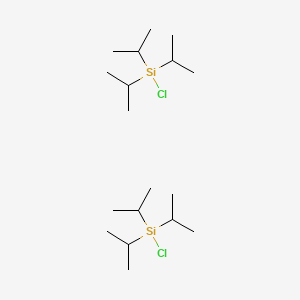

Bis(chlorotriisopropylsilane)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(chlorotriisopropylsilane) is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

准备方法

Carbonization: This involves heating the precursor material in the absence of oxygen to produce a carbon-based structure.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms in bis(chlorotriisopropylsilane) undergo nucleophilic displacement with alkoxides, amines, or organometallic reagents. For example:

-

Reaction with alkoxides : Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) substitutes chlorine with alkoxy groups, forming siloxanes. This proceeds via an SN2-like mechanism, where steric hindrance slows reactivity compared to less bulky silanes .

-

Organometallic intermediates : Allylpotassium reagents attack the silicon center, displacing chloride ions. Competition experiments show exclusive silylation over alkylation, indicating strong electrophilicity at silicon .

Table 1: Relative Reaction Rates with Different Nucleophiles

| Nucleophile | Solvent | Relative Rate | Mechanism |

|---|---|---|---|

| KOtBu | THF | 1.0 (baseline) | SN2 |

| Allylpotassium | Hexane | 4.2 | Diffusion-controlled precomplexation |

| NH3 (excess) | Water | 0.3 | Stepwise hydrolysis |

Hydrolysis and Silanol Formation

Controlled hydrolysis produces silanols. In aqueous THF with KOH, bis(chlorotriisopropylsilane) undergoes stepwise substitution:

Cl2Si(iPr)3+2H2O→HO Si(iPr)3 OH+2HCl

The reaction is slower than with chlorotrimethylsilane due to steric shielding, with a half-life of ~12 hours at 25°C . Hydrolysis rates increase in polar aprotic solvents (e.g., DMF) due to enhanced solvation of intermediates .

Comparative Reactivity with Analogous Silanes

Table 2: Reactivity Trends in SN2 Reactions

| Silane | Leaving Group Effect (X = F → I) | Solvent Dependence |

|---|---|---|

| Bis(chlorotriisopropyl) | Minimal (rate ratio F:I ≈ 1:1) | High (THF > hexane) |

| Chlorotrimethylsilane | Significant (F:I ≈ 1:4) | Moderate |

| Chlorotriethylsilane | Moderate (F:I ≈ 1:2) | Low |

The diminished leaving group effect in bis(chlorotriisopropylsilane) arises from diffusion-controlled precomplexation in polar solvents, where electrostatic interactions dominate over bond-breaking energetics .

科学研究应用

Chemical Synthesis

Silylation Reactions

Bis(chlorotriisopropylsilane) serves as an effective silylating agent, particularly for the protection of functional groups such as alcohols, amines, and carboxylic acids. The chlorosilane groups in this compound can react with nucleophiles to form silyl ethers or silyl amines, which are crucial intermediates in organic synthesis.

- Mechanism : The reaction typically requires a catalyst such as imidazole to facilitate the silylation process. This enhances the stability of the silyl ether formed, making it resistant to hydrolysis under acidic conditions .

Polymer Chemistry

Group-Transfer Polymerization

Recent studies have highlighted the potential of bis(chlorotriisopropylsilane) in group-transfer polymerization processes. It can be utilized as a catalyst or initiator in the polymerization of alkyl crotonates, leading to high molecular weight polymers with desirable properties.

- Kinetic Modeling : A kinetic model developed for this process indicates that the presence of bulky trialkylsilyl moieties influences the activation energies involved in propagation and termination reactions. This suggests that bis(chlorotriisopropylsilane) can significantly enhance polymerization efficiency .

Materials Science

Silane Coupling Agents

In materials science, bis(chlorotriisopropylsilane) is employed as a silane coupling agent to improve adhesion between organic and inorganic materials. Its application extends to the development of hybrid materials used in coatings, adhesives, and composites.

- Adhesion Improvement : The presence of silane groups enhances the interfacial bonding strength, which is critical for the durability and performance of composite materials .

Analytical Chemistry

Derivatization Techniques

The compound is also utilized in analytical chemistry for the derivatization of various compounds prior to gas chromatography (GC) analysis. By converting polar functional groups into more volatile silyl derivatives, bis(chlorotriisopropylsilane) improves detection sensitivity.

- Application in GC/MS : Derivatization with this silane increases the volatility and thermal stability of analytes such as fatty acids and steroids, facilitating their analysis through mass spectrometry .

-

Silylation Efficiency Study

A study demonstrated that bis(chlorotriisopropylsilane) could achieve over 90% yield in silylation reactions involving alcohols when using imidazole as a catalyst. This showcases its effectiveness compared to other silylating agents . -

Polymerization Kinetics Analysis

Research on group-transfer polymerization revealed that using bis(chlorotriisopropylsilane) resulted in polymers with higher molecular weights due to its ability to stabilize living polymer chains during synthesis . -

Adhesion Testing on Composite Materials

Tests conducted on glass-fiber reinforced plastics treated with bis(chlorotriisopropylsilane) showed a significant increase in tensile strength compared to untreated samples, confirming its role as an effective silane coupling agent .

作用机制

The mechanism of action of Bis(chlorotriisopropylsilane) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific context .

属性

IUPAC Name |

chloro-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H21ClSi/c2*1-7(2)11(10,8(3)4)9(5)6/h2*7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFWLGPOGQHBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)Cl.CC(C)[Si](C(C)C)(C(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42Cl2Si2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。